2-(Isopropylamino)acetyl chloride

Vue d'ensemble

Description

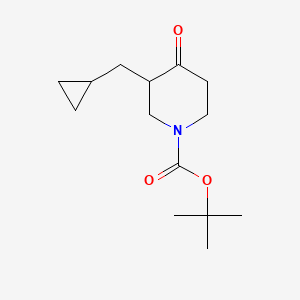

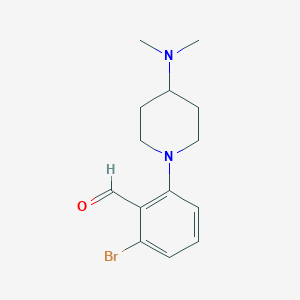

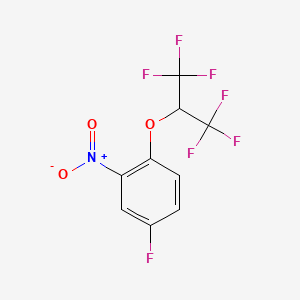

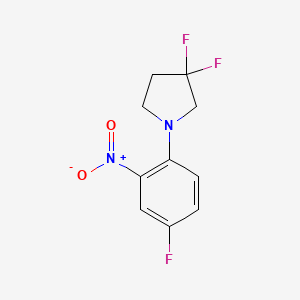

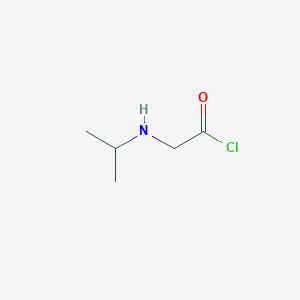

2-(Isopropylamino)acetyl chloride is a chemical compound that contains a total of 17 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 acyl halogenide (aliphatic), and 1 secondary amine (aliphatic) .

Synthesis Analysis

The synthesis of compounds similar to 2-(Isopropylamino)acetyl chloride often involves reactions of acid chlorides with primary amines . The reaction mechanism typically involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the primary amine .Molecular Structure Analysis

The molecular structure of 2-(Isopropylamino)acetyl chloride includes 1 acyl halogenide (aliphatic) and 1 secondary amine (aliphatic) . It also contains 1 multiple bond and 1 double bond .Chemical Reactions Analysis

Acyl chlorides, such as 2-(Isopropylamino)acetyl chloride, are extremely reactive. They are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Applications De Recherche Scientifique

Optical Resolution Studies

Studies on the optical resolution of compounds related to 2-(Isopropylamino)acetyl chloride have been conducted, focusing on the resolution of chiral centers and the optimization of yields and optical purity. For example, the optical resolution of 3-cyano-2-hydroxypropyl trimethylammonium chloride using N-acetyl-L-glutamic acid as a resolution agent has been studied, demonstrating the potential for high optical purity and yield in the resolution processes (Zha Xiao-lin & Sun Yue-sheng, 2005).

Thermoresponsive Polymers

Research into the development of thermoresponsive polymers has led to the synthesis of new monomers bearing isopropylamide groups. These polymers exhibit lower critical solution temperatures (LCST) that can be tuned by pH and salt concentration, demonstrating their potential in applications requiring temperature-sensitive materials (Xue Jiang et al., 2014).

Photoluminescence in Metal Complexes

The study of metal complexes involving ligands similar to 2-(Isopropylamino)acetyl chloride has revealed interesting photoluminescent properties. For instance, Zinc(II) chloride complexes with related ligands have been characterized, showing distinct photoluminescence bands influenced by the structure and electronic states of the ligand, which could have implications for materials science and optoelectronics (A. Berezin et al., 2017).

Encapsulation for Flavor Preservation

Research into encapsulation techniques has utilized compounds with structural similarities to 2-(Isopropylamino)acetyl chloride for the stabilization of volatile aroma compounds. This work demonstrates the potential of microencapsulation for enhancing the stability and controlled release of flavors in food products, thereby extending their commercial use (Yun Yin & K. Cadwallader, 2019).

Green Chemistry in Drug Design

In the realm of drug design and discovery, analogs structurally related to 2-(Isopropylamino)acetyl chloride have been synthesized through environmentally friendly methods. These compounds, explored for their potential analgesic and antipyretic properties, highlight the role of green chemistry in developing new therapeutic agents with reduced environmental impact (Y. Dathu Reddy et al., 2014).

Ferroelectric Organic Salts

Investigations into simple organic salts, including those related to 2-(Isopropylamino)acetyl chloride, have identified candidates with high ferroelectric phase transition temperatures and significant spontaneous polarization. These properties make them suitable for practical technological applications, indicating potential uses in electronics and materials science (D. Fu et al., 2011).

Mécanisme D'action

Safety and Hazards

Acetyl chloride, a compound similar to 2-(Isopropylamino)acetyl chloride, is considered hazardous. It is extremely flammable and may be corrosive to metals . It causes severe skin burns and eye damage and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

2-(propan-2-ylamino)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRRFKJZMLUJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)acetyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.